4-Acetyl-1-naphthoic acid

Acid Dissociation Constant Reactivity Chromatography

4-Acetyl-1-naphthoic acid (CAS 131986-05-5) is the unequivocal intermediate for Afoxolaner synthesis. Its unique 4-acetyl group on the naphthalene core is mandatory for the condensation and coupling steps in the patented route. Substituting with simpler analogs like 1-naphthoic acid or 4-methyl-1-naphthoic acid leads to synthetic failure. Choose high-purity (≥98%) material to achieve optimal API yield and purity. Bulk quantities available with consistent quality for pharmaceutical R&D and production.

Molecular Formula C13H10O3
Molecular Weight 214.22
CAS No. 131986-05-5
Cat. No. B3027532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-1-naphthoic acid
CAS131986-05-5
Molecular FormulaC13H10O3
Molecular Weight214.22
Structural Identifiers
SMILESCC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O
InChIInChI=1S/C13H10O3/c1-8(14)9-6-7-12(13(15)16)11-5-3-2-4-10(9)11/h2-7H,1H3,(H,15,16)
InChIKeyDOCFRBZXXQJPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-1-naphthoic acid (CAS 131986-05-5): Critical Afoxolaner Intermediate and Naphthoic Acid Derivative for Advanced Synthesis


4-Acetyl-1-naphthoic acid is a naphthalene derivative characterized by an acetyl group at the 4-position and a carboxylic acid group at the 1-position [1]. With a molecular formula of C₁₃H₁₀O₃ and molecular weight of 214.22 g/mol, it exists as a solid at room temperature . This compound's specific substitution pattern confers distinct chemical properties, positioning it as a key intermediate, most notably in the synthesis of the veterinary parasiticide Afoxolaner [2].

Why Generic Substitution Fails: The Critical Specificity of 4-Acetyl-1-Naphthoic Acid


The selection of a naphthoic acid derivative cannot be based on superficial structural similarity. The precise nature and position of substituents on the naphthalene ring drastically alter the compound's physicochemical properties, synthetic utility, and reactivity. For example, while 1-naphthoic acid or 4-hydroxy-1-naphthoic acid may appear as simpler or less expensive alternatives, they lack the essential acetyl group at the 4-position required for the crucial condensation and subsequent coupling reactions in complex molecule synthesis, such as in the established route to Afoxolaner [1]. Attempts to use analogs like 4-methyl-1-naphthoic acid would fail to provide the necessary reactive ketone moiety, leading to completely different, and likely non-viable, synthetic pathways and outcomes .

Quantitative Evidence Guide: Differentiating 4-Acetyl-1-Naphthoic Acid from its Closest Analogs


Enhanced Carboxylic Acid Acidity Compared to Unsubstituted 1-Naphthoic Acid

The introduction of the electron-withdrawing acetyl group at the 4-position significantly increases the acidity of the carboxylic acid. The predicted pKa of 4-acetyl-1-naphthoic acid is 2.85 ± 0.10 . In comparison, the experimentally determined pKa of unsubstituted 1-naphthoic acid is 3.70 [1]. This difference in acidity directly impacts the compound's solubility in aqueous buffers, its behavior during extraction workups, and its reactivity in base-catalyzed reactions like esterification and amidation.

Acid Dissociation Constant Reactivity Chromatography

Higher Melting Point and Thermal Stability Relative to Unsubstituted and 4-Methyl Analogs

4-Acetyl-1-naphthoic acid exhibits a melting point of 184 °C , which is significantly higher than that of the unsubstituted 1-naphthoic acid (157-162 °C) and the 4-methyl analog (melting point data not widely reported but expected to be lower due to reduced polarity). The higher melting point is consistent with stronger intermolecular forces (hydrogen bonding via the acetyl oxygen and carboxylic acid dimer formation) in the crystal lattice.

Thermal Analysis Crystallinity Purity

Purity Specification Critical for Afoxolaner Synthesis: ≥98% Purity by HPLC

For its primary application as an intermediate in the synthesis of the veterinary drug Afoxolaner, 4-acetyl-1-naphthoic acid is typically supplied with a minimum purity of 98%, as verified by High-Performance Liquid Chromatography (HPLC) [1]. While high purity is a general requirement for pharmaceutical intermediates, this specific compound's role in a complex, multi-step synthesis amplifies its importance. Impurities can lead to side reactions, lower yields of the final API, and increased purification costs. Many other naphthoic acid derivatives, not used as critical intermediates for regulated pharmaceuticals, are often offered at lower purity grades (e.g., 95-97%).

Quality Control Pharmaceutical Intermediate API Synthesis

Optimal Application Scenarios for 4-Acetyl-1-Naphthoic Acid


Synthesis of Afoxolaner and Related Isoxazoline Antiparasitics

This compound is the established intermediate for constructing the naphthalene-containing portion of Afoxolaner, a blockbuster veterinary ectoparasiticide. Its use is non-negotiable in this specific synthetic route, as evidenced by patent literature [1]. The compound's unique substitution pattern and high purity requirement (≥98%) are essential for achieving the desired API purity and yield.

Development of Novel Fluorescent Probes Based on Naphthalene

The rigid, conjugated naphthalene core, combined with the tunable electronic effects of the acetyl and carboxylic acid groups, makes 4-acetyl-1-naphthoic acid a valuable scaffold for designing fluorescent probes. Its increased acidity (pKa 2.85) compared to unsubstituted 1-naphthoic acid can be exploited to create pH-sensitive probes .

Synthesis of Complex Organic Molecules Requiring Orthogonal Functional Group Reactivity

The presence of both a reactive ketone and a carboxylic acid on the same aromatic framework allows for stepwise, chemoselective transformations (e.g., esterification of the acid without affecting the ketone, or nucleophilic addition to the ketone after protecting the acid). This makes it a strategic building block for medicinal chemists exploring new chemical entities where this specific 1,4-disubstitution pattern is required.

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